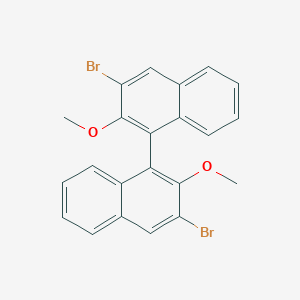

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Beschreibung

Axial Chirality and Atropisomerism in Binaphthyl Systems

Axial chirality represents a fundamental stereochemical phenomenon wherein molecular chirality arises from the non-planar arrangement of substituents around an axis of restricted rotation, rather than from the presence of asymmetric carbon centers. In this compound, this axial chirality emerges from the constrained rotation about the 1,1'-binaphthyl bond, which is significantly hindered by steric interactions between the substituents on adjacent naphthalene rings.

The concept of atropisomerism, derived from the Greek words "atropos" (not turning) and "isomer," describes stereoisomers that arise from restricted rotation about single bonds. This phenomenon is particularly prevalent in biaryl systems where ortho-substitution patterns create sufficient steric hindrance to prevent free rotation at ambient temperatures. The energy barrier for racemization in such systems can vary dramatically, with compounds like 1,1'-bi-2-naphthol (BINOL) exhibiting half-lives of approximately 2 million years at room temperature.

The stability of atropisomeric configurations is critically dependent on the nature and size of the substituents present. In the case of this compound, the combination of bromine atoms at the 3,3'-positions and methoxy groups at the 2,2'-positions creates a sufficient steric environment to maintain configurational stability under normal laboratory conditions. This stability is essential for the compound's utility as a chiral auxiliary or ligand in asymmetric synthesis applications.

Recent studies have demonstrated that approximately 15% of FDA-approved small molecule drugs contain at least one atropisomeric axis, with this percentage increasing to 30% for drugs approved since 2011. This trend underscores the growing recognition of atropisomerism's importance in medicinal chemistry and drug development. The binaphthyl framework, exemplified by compounds like this compound, represents one of the most successful and widely utilized atropisomeric scaffolds in pharmaceutical and catalytic applications.

The dihedral angle between the naphthalene planes in binaphthyl systems typically ranges from 60 to 120 degrees, depending on the substitution pattern and crystal packing forces. For the parent 1,1'-binaphthyl system, X-ray crystallographic analysis has revealed a dihedral angle of approximately 68 degrees in the solid state. The introduction of substituents, particularly those with significant steric bulk, can modify this angle and influence the overall molecular conformation and stability.

Conformational Analysis of Methoxy and Bromine Substituents

The conformational landscape of this compound is fundamentally shaped by the electronic and steric properties of its methoxy and bromine substituents. The methoxy groups at the 2,2'-positions serve multiple critical functions beyond their role as protecting groups for the underlying hydroxyl functionalities. These electron-donating substituents significantly influence the electronic distribution within the naphthalene rings, creating regions of enhanced electron density that affect both reactivity patterns and intermolecular interactions.

The spatial orientation of methoxy groups in binaphthyl systems has been extensively studied through both experimental and computational methods. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the methoxy protons at δ 3.51 ppm in ¹H NMR spectra, indicating a relatively shielded environment consistent with their proximity to the aromatic ring systems. The ¹³C NMR spectrum displays the methoxy carbon signal at δ 61.3 ppm, which falls within the expected range for aryl methyl ethers.

The bromine substituents at the 3,3'-positions introduce significant electronic and steric perturbations that profoundly influence the molecular behavior. Bromine atoms are substantially larger than hydrogen atoms, with van der Waals radii of approximately 1.85 Å compared to 1.20 Å for hydrogen. This size difference creates considerable steric congestion in the peri-regions of the naphthalene rings, contributing to the restricted rotation about the 1,1'-bond that defines the atropisomeric character of the molecule.

From an electronic perspective, bromine substituents exhibit dual character as both electron-withdrawing groups through inductive effects and electron-donating groups through mesomeric effects. This ambiphilic electronic nature makes brominated aromatic compounds particularly versatile synthetic intermediates, as they can participate in a wide range of chemical transformations including nucleophilic substitution, metal-catalyzed coupling reactions, and electrophilic aromatic substitution processes.

Table 2: Spectroscopic Characteristics of Functional Groups

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.51 (s, 6H) | 61.3 | 1050-1150 (C-O) |

| Aromatic H | 7.08-8.27 (m) | 117.7-133.3 | 1550-1650 (C=C) |

| C-Br Bond | - | - | 650-750 |

The conformational preferences of the methoxy and bromine substituents are further influenced by intramolecular and intermolecular interactions. Computational studies on related binaphthyl systems have revealed that methoxy groups tend to adopt conformations that minimize steric clashes while maximizing favorable electrostatic interactions with neighboring aromatic systems. The oxygen atoms of the methoxy groups can serve as weak hydrogen bond acceptors, creating additional stabilization through C-H···O interactions with aromatic protons on the same or adjacent molecules.

Comparative Electronic Effects of para-Bromination vs. meta-Substitution Patterns

The electronic effects exerted by bromine substituents in aromatic systems are highly dependent on their substitution patterns, with para- and meta-positions exhibiting markedly different influences on molecular properties and reactivity. In the context of this compound, the bromine atoms occupy the 3,3'-positions, which correspond to meta-positions relative to the methoxy substituents at the 2,2'-positions. This substitution pattern creates a unique electronic environment that differs significantly from para-brominated analogues.

Meta-bromination, as exemplified in the target compound, primarily exerts its influence through inductive electron-withdrawal effects, as the meta-position does not allow for direct mesomeric interaction between the bromine substituent and the methoxy group. This inductive effect decreases the electron density throughout the aromatic ring system, making the compound less nucleophilic and more susceptible to nucleophilic aromatic substitution reactions. The meta-positioning also prevents the formation of quinoid resonance structures that would be possible with para-substitution patterns.

Comparative studies of brominated aromatic compounds have demonstrated that para-bromination typically results in more pronounced electronic effects than meta-bromination due to the ability of para-substituents to engage in direct mesomeric interactions. Research on polybrominated diphenyl ethers (PBDEs) has shown that para-bromine substitutions significantly influence biological activity, with compounds lacking para-bromine substituents often exhibiting enhanced biological efficacy compared to their para-brominated analogues.

The electronic directing effects of bromine substituents in electrophilic aromatic substitution reactions are well-established, with bromine functioning as an ortho/para-directing group despite its electron-withdrawing inductive properties. This apparent contradiction arises from the ability of bromine to donate electron density through resonance effects involving its lone pairs, which can stabilize carbocation intermediates formed during electrophilic attack at ortho and para positions.

Table 3: Comparative Electronic Effects of Substitution Patterns

| Substitution Pattern | Inductive Effect | Resonance Effect | Net Effect | Directing Ability |

|---|---|---|---|---|

| Meta-Br (3,3'-positions) | Strong withdrawal | Minimal | Deactivating | Meta-directing for further substitution |

| Para-Br (hypothetical) | Strong withdrawal | Moderate donation | Weakly deactivating | Ortho/para-directing |

| Methoxy (2,2'-positions) | Weak withdrawal | Strong donation | Activating | Ortho/para-directing |

The combination of meta-bromination and ortho-methoxylation in this compound creates a complex electronic landscape where the electron-donating methoxy groups partially counteract the electron-withdrawing effects of the bromine substituents. This electronic balance results in intermediate reactivity characteristics that make the compound suitable for selective chemical transformations while maintaining sufficient stability for isolation and characterization.

Intermolecular Non-Covalent Interactions in Crystal Packing

The crystal structure and packing arrangements of this compound are governed by a complex network of intermolecular non-covalent interactions that collectively determine the solid-state properties of the compound. These interactions include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, each contributing to the overall stability and organization of the crystalline lattice.

Hydrogen bonding represents one of the most significant intermolecular interactions in the crystal structure of related dibromo-substituted binaphthyl compounds. Crystallographic studies of analogous systems have revealed the presence of C-H···O hydrogen bonds involving the methoxy oxygen atoms as acceptors and aromatic C-H groups as donors. These interactions typically exhibit H···O distances in the range of 2.1-2.8 Å and C-H···O angles between 120-180 degrees, values that are consistent with weak to moderate hydrogen bonding interactions.

The bromine substituents introduce additional complexity through their participation in halogen bonding interactions. Bromine atoms can function as both halogen bond donors and acceptors, depending on the local electronic environment and the availability of suitable interaction partners. In the crystal structure of related dibrominated binaphthyl derivatives, C-Br···H interactions have been observed with H···Br distances of approximately 2.74-3.02 Å. These interactions, while weaker than conventional hydrogen bonds, contribute significantly to the overall crystal packing stability.

The aromatic character of the naphthalene ring systems enables π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions typically involve parallel or near-parallel arrangements of aromatic rings with interplanar distances of 3.3-3.8 Å. The extent and geometry of π-π stacking in binaphthyl systems are influenced by the substitution pattern, with bulky substituents often disrupting optimal π-π overlap and leading to alternative packing motifs.

Table 4: Intermolecular Interaction Types and Characteristics

| Interaction Type | Typical Distance (Å) | Angular Requirements | Energy Range (kcal/mol) |

|---|---|---|---|

| C-H···O Hydrogen Bonds | 2.1-2.8 | 120-180° | 1-3 |

| C-H···Br Contacts | 2.7-3.2 | Variable | 0.5-2 |

| π-π Stacking | 3.3-3.8 | Parallel/offset | 2-5 |

| van der Waals | Sum of vdW radii | Variable | 0.1-1 |

The crystal packing of this compound likely adopts a motif that maximizes favorable intermolecular interactions while minimizing unfavorable steric clashes. Based on structural studies of related compounds, the molecules probably arrange in a quasi-perpendicular fashion with respect to their naphthalene planes, creating interdigitated layers that optimize both hydrogen bonding and van der Waals interactions.

The influence of crystal packing on the physical properties of the compound extends beyond simple structural considerations to affect important characteristics such as melting point, solubility, and optical properties. The relatively high melting point of 180-185°C observed for the (R)-enantiomer suggests strong intermolecular interactions and efficient crystal packing. The difference in melting points between the (R)- and (S)-enantiomers (180-185°C vs. 157-159°C) indicates distinct packing arrangements that may arise from subtle differences in the spatial arrangements of the chiral molecules in their respective crystal lattices.

Eigenschaften

IUPAC Name |

3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTUKDIMHCCQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75714-60-2, 75714-59-9 | |

| Record name | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 75714-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Methylation of (R)-BINOL

The hydroxyl groups at the 2 and 2' positions of (R)-BINOL are methylated to form (R)-2,2'-dimethoxy-1,1'-binaphthyl. This step employs dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF).

Representative conditions :

-

Reagents : (R)-BINOL (1 equiv), MeI (2.2 equiv), K₂CO₃ (3 equiv)

-

Solvent : Acetone

-

Temperature : Reflux (56°C)

-

Time : 12–24 hours

The product is isolated via filtration and recrystallization from chloroform/hexane, yielding white crystals with a melting point of 180–185°C.

Regioselective Bromination Strategies

Introducing bromine at the 3 and 3' positions requires careful control to avoid over-bromination or incorrect regioselectivity. Two primary methods are documented:

Electrophilic Bromination Using Molecular Bromine

Bromine (Br₂) in dichloromethane (CH₂Cl₂) with a Lewis acid catalyst (e.g., FeBr₃) selectively brominates the 3 and 3' positions due to the electron-donating methoxy groups at C2 and C2'.

Procedure :

-

Substrate : (R)-2,2'-dimethoxy-1,1'-binaphthyl (1 equiv)

-

Reagents : Br₂ (2.2 equiv), FeBr₃ (0.1 equiv)

-

Solvent : CH₂Cl₂

-

Temperature : 0°C to room temperature

-

Time : 4–6 hours

-

Workup : Quenched with Na₂S₂O₃, extracted with CHCl₃, and purified via column chromatography (SiO₂, hexane/EtOAc 9:1).

Outcome :

N-Bromosuccinimide (NBS) Mediated Bromination

NBS in tetrahydrofuran (THF) under radical initiation (e.g., AIBN) provides milder conditions, though with slightly lower regioselectivity.

Conditions :

-

Substrate : (R)-2,2'-dimethoxy-1,1'-binaphthyl (1 equiv)

-

Reagents : NBS (2.2 equiv), AIBN (0.05 equiv)

-

Solvent : THF

-

Temperature : Reflux (66°C)

-

Time : 8–12 hours

Enantiomeric Purity and Characterization

The chiral integrity of the final product is confirmed via polarimetry and chiral HPLC.

Analytical Data

Chiral HPLC Validation

A Chiralpak IC column (250 × 4.6 mm, 5 µm) with hexane/isopropanol (90:10) at 1.0 mL/min resolves (R)- and (S)-enantiomers, confirming >99% enantiomeric excess (ee).

Scalability and Industrial Production

TCI America and Sigma-Aldrich list bulk quantities (up to 1 g) with pricing from $170–$514. Industrial-scale synthesis optimizes:

-

Catalyst loading : Reduced FeBr₃ to 0.05 equiv maintains yield while lowering costs.

-

Solvent recycling : CH₂Cl₂ is recovered via distillation, reducing environmental impact.

Applications in Asymmetric Synthesis

The compound’s rigid, chiral structure makes it valuable for:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atoms, yielding ®-2,2’-dimethoxy-1,1’-binaphthyl.

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like ethanol or water.

Major Products:

- Oxidation products include quinones and other oxidized derivatives.

- Reduction products include ®-2,2’-dimethoxy-1,1’-binaphthyl.

- Substitution products vary depending on the nucleophile used, resulting in compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl serves as an effective chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, where it helps produce chiral products from achiral substrates. This is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial for biological activity.

Synthesis of Chiral Compounds

The compound acts as a building block for synthesizing other chiral compounds and materials. Its unique structure allows chemists to create a variety of derivatives that can be used in further chemical reactions or as intermediates in the production of complex molecules.

Molecular Probes

In biological research, this compound is utilized as a molecular probe to study chiral recognition processes and interactions within biological systems. Its ability to interact with various biological targets makes it a useful tool in understanding molecular recognition phenomena.

Recent studies have highlighted the biological activity of this compound, particularly its potential antimicrobial and anticancer properties. The presence of bromine and methoxy groups enhances its interaction with biological targets such as enzymes and receptors.

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through specific pathways. This positions it as a candidate for further development in cancer therapeutics.

Industrial Applications

In industry, this compound finds applications in material science , particularly in the development of chiral materials for optoelectronic devices. Its unique properties allow for the creation of materials that can manipulate light in specific ways due to their chiral nature.

Wirkmechanismus

The mechanism of action of ®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl involves its interaction with molecular targets through its chiral center. The specific spatial arrangement of the substituents allows it to bind selectively to chiral receptors or catalysts, facilitating enantioselective reactions. The bromine atoms and methoxy groups contribute to its reactivity and stability, enabling various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) (R)-3,3'-Dibromo-2,2'-dihydroxy-1,1'-binaphthyl (Compound 2.27)

- Structure : Replaces methoxy groups with hydroxyl groups at 2,2'-positions .

- Impact :

- Reactivity : Hydroxyl groups enable direct functionalization (e.g., phosphorylation, silylation) without deprotection steps .

- Solubility : Lower solubility in organic solvents compared to the dimethoxy derivative due to hydrogen bonding .

- Catalytic Use : Acts as a chiral Brønsted acid catalyst in enantioselective reactions .

(b) 6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Halogen Substitution Variations

(a) (R)-3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (Compound 2.15)

(b) (R)-6,6'-Dichloro-2,2'-diethoxy-1,1'-binaphthyl

Enantiomeric Forms

(S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Bulkier Substituent Analogs

(R)-3,3'-Bis(2-naphthyl)-2,2'-dihydroxy-1,1'-binaphthyl (Compound 2.37)

Comparative Data Table

Key Research Findings

Synthetic Utility : The dimethoxy groups in this compound act as protective groups, enabling selective functionalization at bromine sites via Suzuki-Miyaura couplings .

Catalytic Performance: Compared to dihydroxy analogs, the dimethoxy derivative exhibits lower acidity but higher stability under basic conditions, making it suitable for organometallic catalysis .

Steric vs. Electronic Effects : 3,3'-Bromo substitution provides a balance between reactivity (via halogen bonding) and steric accessibility, unlike bulkier 3,3'-aryl derivatives .

Biologische Aktivität

(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, highlighting its chemical properties, mechanisms of action, and relevant case studies.

Basic Information:

| Property | Details |

|---|---|

| CAS Number | 75714-59-9 |

| Molecular Formula | C22H16Br2O2 |

| Molecular Weight | 472.176 g/mol |

| Melting Point | 185°C |

| Purity | ≥98.0% (by GC) |

This compound features a binaphthyl structure, which is known for its chiral properties and is often utilized in asymmetric synthesis and as a ligand in catalysis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:

- Anticancer Effects: Studies have shown that derivatives of binaphthyl can inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: The compound may possess antibacterial and antifungal activities, potentially by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Antioxidant Activity: Binaphthyl derivatives are also noted for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Research has explored the efficacy of this compound in various experimental settings:

-

Anticancer Activity:

- A study assessed the compound's cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated significant inhibition of cell growth with IC50 values in the low micromolar range.

- Mechanistic studies suggested that the compound induces apoptosis via caspase activation and alters the expression of pro-apoptotic and anti-apoptotic proteins.

-

Antimicrobial Efficacy:

- In vitro assays demonstrated that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be comparable to standard antibiotics.

- The compound's effectiveness was further validated through disk diffusion methods showing inhibition zones ranging from 15 to 25 mm against various pathogens.

-

Antioxidant Potential:

- The antioxidant capacity was evaluated using DPPH radical scavenging assays. The results indicated a strong ability to neutralize free radicals, supporting its potential use in formulations aimed at reducing oxidative damage.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound based on available literature:

Q & A

Q. Methodological Focus

- Catalyst Loading : NiCl₂(dppp) at 6.7 mol% ensures efficient coupling with MeMgI in ether .

- Purification : Column chromatography (hexane/CH₂Cl₂, 86:14) followed by recrystallization (CH₂Cl₂/hexanes) achieves >95% purity .

How does its structure influence chiral recognition in supramolecular chemistry?

Advanced Research Question

The pseudoorthogonal naphthyl groups create a helical cavity:

- Host-Guest Interactions : In MOFs or macrocycles, the binaphthyl backbone selectively binds enantiomers via π-π stacking and hydrogen bonding .

What analytical techniques resolve contradictions in reported enantiomeric ratios?

Q. Methodological Focus

- Chiral HPLC : Columns packed with MOFs derived from this compound achieve baseline separation of enantiomers (e.g., sulfoxides) with resolution >2.0 .

- Circular Dichroism (CD) : Correlates optical activity with crystallographic data to validate ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.